molecular formula C17H12F2N2O2 B12110782 Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate

Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate

Cat. No.: B12110782
M. Wt: 314.29 g/mol
InChI Key: BVYVRAKICWOHJC-UHFFFAOYSA-N
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Description

Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with fluorine atoms and an amino group, which is further connected to a benzoate ester. The molecular formula of this compound is C17H12F2N2O2, and it has a molecular weight of 314.29 g/mol .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Amino or thiol-substituted quinoline derivatives

Mechanism of Action

The mechanism of action of Methyl 4-((5,8-difluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H12F2N2O2

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 4-[(5,8-difluoroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C17H12F2N2O2/c1-23-17(22)10-2-4-11(5-3-10)21-14-8-9-20-16-13(19)7-6-12(18)15(14)16/h2-9H,1H3,(H,20,21)

InChI Key

BVYVRAKICWOHJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)F

Origin of Product

United States

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